N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Description
N-(2-(3-((4-Chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic small molecule characterized by a hybrid structure combining indole, benzamide, and thioether moieties. The compound features:
- Ethyl linker: Connects the indole nitrogen to a 2-methylbenzamide group, which may influence metabolic stability and solubility.
Properties
IUPAC Name |
N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-21(18)25(29)27-14-15-28-16-24(22-8-4-5-9-23(22)28)30-17-19-10-12-20(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEBDIJURNFLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C-S Bond Formation
The thioether linkage at the indole 3-position is typically constructed via Pd-mediated coupling between 3-mercaptoindole derivatives and 4-chlorobenzyl halides. A representative protocol adapted from large-scale indazole-thioether syntheses involves:
Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| 3-Iodo-1H-indole | 1.0 equiv | Electrophilic coupling partner |
| 4-Chlorobenzylthiol | 1.5 equiv | Nucleophilic thiol source |
| Pd₂(dba)₃ | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| CsOH·H₂O | 1.5 equiv | Base |
| NMP | 0.2 M | Solvent |
| Temperature | 80°C | Thermal activation |
| Reaction Time | 18–24 h | Completion benchmark |
This method achieves >90% conversion under inert atmosphere, with the polar aprotic solvent N-methylpyrrolidone (NMP) proving critical for solubilizing both aromatic substrates and inorganic bases. Post-reaction workup employs aqueous NaHSO₃ to quench residual iodine, followed by methanol recrystallization to isolate the thioether product.
Alternative Thiol-Indole Coupling Approaches
Microwave-assisted protocols reduce reaction times to 2–4 hours at 120°C with comparable yields, though scalability remains challenging. Photoredox catalysis using Ru(bpy)₃²⁺ enables room-temperature coupling but requires stoichiometric oxidants like K₂S₂O₈, increasing purification complexity.
N-Ethylation of Indole-Thioether Intermediate
Introducing the ethyl spacer necessitates careful nitrogen protection-deprotection sequences to prevent competing reactions at the indole’s electron-rich positions.
Mitsunobu Alkylation
A two-step approach proves most effective:
Direct N-Alkylation Challenges
Attempted direct alkylation with 2-bromoethylphthalimide in DMF/K₂CO₃ resulted in <30% yield due to:
- Competing C3 sulfuration by residual thiolates
- Ethyl spacer elimination under basic conditions
Amidation with 2-Methylbenzoyl Chloride
The final step couples the ethylamine intermediate with 2-methylbenzoyl chloride under Schotten-Baumann conditions:
Optimized Procedure
- Dissolve N-(2-aminoethyl)-3-((4-chlorobenzyl)thio)-1H-indole (1.0 equiv) in 0.1 M NaOH/CH₂Cl₂ biphasic system.
- Slowly add 2-methylbenzoyl chloride (1.2 equiv) at 0°C with vigorous stirring.
- Maintain pH >10 via concurrent NaOH addition.
- After 4 h, extract organic layer, dry (Na₂SO₄), and concentrate.
- Purify via silica chromatography (hexane:EtOAc 3:1 → 1:2 gradient).
This method circumvents racemization risks while achieving 85–92% yields. Alternative coupling agents like EDCI/HOBt in DMF provided marginally higher yields (88–94%) but introduced difficult-to-remove urea byproducts.
Critical Process Optimization Parameters
Solvent Effects on Reaction Efficiency
| Reaction Step | Optimal Solvent | Yield (%) | Key Rationale |
|---|---|---|---|
| Thioether Formation | NMP | 92 | High polarity stabilizes transition state |
| N-Alkylation | THF | 78 | Inertness toward Mitsunobu reagents |
| Amidation | CH₂Cl₂/H₂O | 85 | Biphasic system prevents hydrolysis |
Temperature and Catalytic Load
Increasing Pd₂(dba)₃ loading beyond 7 mol% in thioether coupling led to colloidal Pd formation, reducing yield to 63%. Maintaining the amidation step below 10°C suppressed competitive O-acylation of water.
Analytical Characterization Benchmarks
Nuclear Magnetic Resonance (¹H NMR)
- δ 7.85 (d, J=7.6 Hz, 1H, indole H-4)
- δ 4.52 (s, 2H, SCH₂C₆H₄Cl)
- δ 3.71 (q, J=6.4 Hz, 2H, NCH₂CH₂N)
- δ 2.45 (s, 3H, ArCH₃)
High-Resolution Mass Spectrometry
Calculated for C₂₆H₂₄ClN₂OS [M+H]⁺: 459.1248
Observed: 459.1251 (Δ = 0.65 ppm)
HPLC Purity
Method: C18 column, 60:40 MeCN/H₂O + 0.1% TFA, 1 mL/min
Retention Time: 12.7 min
Purity: 99.2% (AUC at 254 nm)
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production requires:
- Replacing NMP with cyclopentyl methyl ether (CPME) in thioether coupling to meet ICH residual solvent guidelines
- Implementing continuous flow hydrogenation for nitro group reductions in indole precursors
- Utilizing centrifugal partition chromatography for final purification, achieving 98.5% recovery vs. 82% in batch silica chromatography
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the benzylthio group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The benzylthio group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
A. 4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide ()
Implications :
B. N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, Compound 2)
Implications :
- The indole core in the target compound may confer distinct π-stacking interactions compared to the oxadiazole in ’s compound .
- The 4-chlorobenzyl group offers a balance of hydrophobicity and electronic effects, whereas the oxadiazole in ’s compound may enhance hydrogen-bonding capacity.
Pharmacological Potential (Inferred)
- The target compound’s indole-thioether motif aligns with known kinase inhibitors (e.g., sunitinib), while the benzamide group may mimic ATP-binding pocket interactions .
Biological Activity
N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes an indole core, a thioether linkage with a 4-chlorobenzyl group, and a benzamide moiety. The synthesis typically involves several steps:
- Formation of the Indole Core : This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the 4-Chlorobenzylthio Group : A nucleophilic substitution reaction occurs between the indole derivative and 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
- Attachment of the Ethyl Linker : Alkylation using ethyl bromide introduces the ethyl linker to the indole structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those from breast and renal cancers. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.
The compound interacts with specific molecular targets within cells, leading to alterations in signaling pathways. It may inhibit key enzymes involved in cancer cell growth or modulate receptor activity related to cell survival.
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Animal Models : In vivo experiments using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups.
Comparative Analysis
To better understand its biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-benzamide | Lacks methyl group | Moderate anticancer activity |
| N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide | Contains 4-chloro group | Higher cytotoxicity |
Q & A
Q. Key Challenges :
- Purity Control : Chromatography (HPLC) is critical due to byproducts from competing reactions .
- Reaction Optimization : Temperature (60–80°C) and solvent selection (DMF or THF) significantly affect yields .
Basic: How is structural characterization performed for this compound?
Answer:
Analytical Techniques :
- NMR Spectroscopy : Confirms indole proton signals (δ 7.2–7.8 ppm) and benzamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., observed m/z 465.95 vs. theoretical for C₂₄H₂₀ClN₃O₃S) .
- HPLC : Ensures >95% purity by isolating impurities from multi-step syntheses .
Advanced: How do structural modifications influence its biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Methodology : Compare analogs (e.g., 4-methyl vs. 2,5-dimethylbenzylthio) in cytotoxicity assays .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
Case Study :
- Anticancer Activity : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM in lung cancer) may arise from assay conditions (e.g., serum concentration) or substituent variations .
- Approach :
- Standardize assays (e.g., MTT protocol, 48h incubation).
- Use isogenic cell lines to isolate compound effects .
Methodological: Which analytical methods ensure purity and stability?
Answer:
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts .
- Purity Assurance :
- HPLC : Gradient elution (ACN/H₂O) resolves polar impurities .
- Elemental Analysis : Validates C/H/N/S ratios within 0.4% of theoretical .
Advanced: How to optimize reaction conditions for higher yields?
Answer:
Parameters :
- Catalysts : Pd/C for hydrogenolysis of nitro groups (yield ↑ 20% vs. Zn/HCl) .
- Solvent : DMF improves coupling efficiency (85% yield) vs. THF (60%) due to better reagent solubility .
- Temperature : Thiolation at 70°C reduces side reactions (e.g., oxidation to sulfones) .
Biological Mechanisms: What molecular targets are implicated?
Answer:
- Enzyme Inhibition : Binds to tubulin (IC₅₀ = 8.2 µM), disrupting microtubule assembly in cancer cells .
- Apoptosis Induction : Activates caspase-3 via mitochondrial pathway (observed in prostate cancer models) .
- Pathway Modulation : Downregulates NF-κB signaling, reducing inflammatory cytokines (e.g., IL-6) .
Advanced: Addressing solubility and stability issues in preclinical studies
Answer:
Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
